N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide
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Overview
Description
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzamide core with diethylaminoethyl and o-phenylenebis substituents. Its chemical properties make it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- typically involves the reaction of benzoyl chloride with diethylaminoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiarrhythmic agent.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- involves its interaction with specific molecular targets and pathways. For instance, as an antiarrhythmic agent, it works by blocking sodium channels in the heart, thereby reducing excitability and conduction of myocardial cells. This helps in stabilizing the heart rhythm and preventing abnormal heartbeats .
Comparison with Similar Compounds
Similar Compounds
Procainamide: Another benzamide derivative with similar antiarrhythmic properties.
Lidocaine: A local anesthetic with a similar mechanism of action but different chemical structure.
Quinidine: An antiarrhythmic agent with a different chemical structure but similar therapeutic effects
Uniqueness
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
100243-31-0 |
---|---|
Molecular Formula |
C26H29N3O2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C26H29N3O2/c1-3-28(4-2)19-20-29(26(31)22-15-9-6-10-16-22)24-18-12-11-17-23(24)27-25(30)21-13-7-5-8-14-21/h5-18H,3-4,19-20H2,1-2H3,(H,27,30) |
InChI Key |
MXVKQSHBOBEWPQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
100243-31-0 |
Synonyms |
N-[2-(Diethylamino)ethyl][N,N'-(o-phenylene)bisbenzamide] |
Origin of Product |
United States |
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